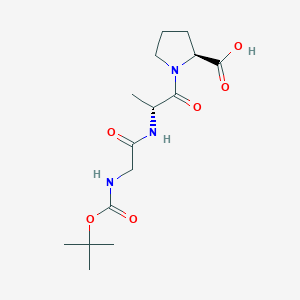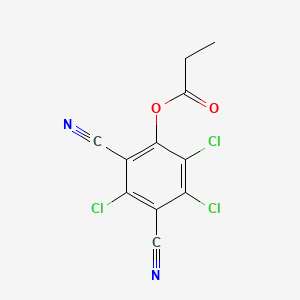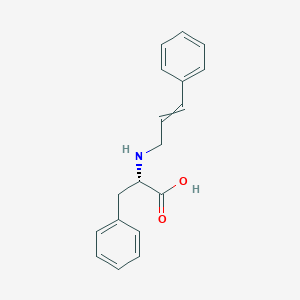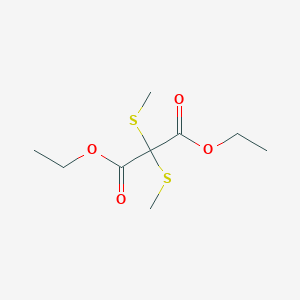
(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester is a complex organic compound with the molecular formula C16H24O2S . This compound is characterized by the presence of a cyclopentyl ring, a thioacetic acid moiety, and a t-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thioacetic acid esters and cyclopentyl derivatives, such as:
- (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-methyl ester
- (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-ethyl ester .
Uniqueness
The uniqueness of (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the t-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications .
Properties
CAS No. |
68931-52-2 |
|---|---|
Molecular Formula |
C16H24O2S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
S-tert-butyl 2-(3-oxo-2-pent-2-ynylcyclopentyl)ethanethioate |
InChI |
InChI=1S/C16H24O2S/c1-5-6-7-8-13-12(9-10-14(13)17)11-15(18)19-16(2,3)4/h12-13H,5,8-11H2,1-4H3 |
InChI Key |
IJMILRJXBDCLQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC1C(CCC1=O)CC(=O)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


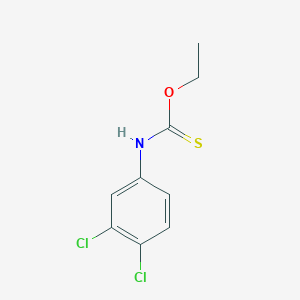

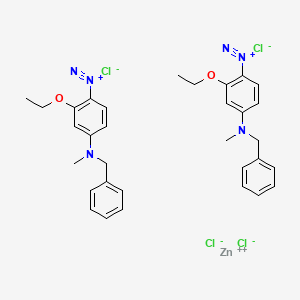
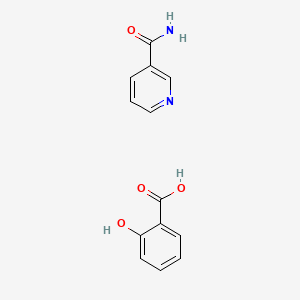


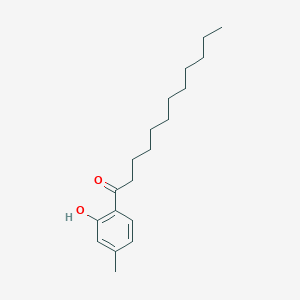
![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)

